ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9964814
InChI: InChI=1S/C16H17N5O3/c1-3-24-16(22)13-14(17)21-15(19-18-13)12(11(20-21)9-23-2)10-7-5-4-6-8-10/h4-8H,3,9,17H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol

ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

CAS No.:

Cat. No.: VC9964814

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate -

Specification

Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
IUPAC Name ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Standard InChI InChI=1S/C16H17N5O3/c1-3-24-16(22)13-14(17)21-15(19-18-13)12(11(20-21)9-23-2)10-7-5-4-6-8-10/h4-8H,3,9,17H2,1-2H3
Standard InChI Key QVXDGEQSKGVEGR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N
Canonical SMILES CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=N1)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyrazolo[5,1-c]triazine scaffold, a bicyclic system combining pyrazole and triazine rings. Key substituents include:

  • 4-Amino group: Enhances hydrogen-bonding capacity and interactions with biological targets.

  • 7-Methoxymethyl group: Introduces steric bulk and modulates lipophilicity.

  • 8-Phenyl ring: Provides aromatic stacking potential and influences target selectivity.

  • Ethyl ester at position 3: Facilitates prodrug strategies or metabolic stability.

The molecular formula is C₁₇H₁₈N₆O₃, with a calculated molecular weight of 354.37 g/mol.

PropertyValue/Description
Molecular FormulaC₁₇H₁₈N₆O₃
Molecular Weight354.37 g/mol
LogP (Predicted)2.1–2.9
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors7

These properties suggest moderate lipophilicity and limited aqueous solubility, typical of heterocyclic drug candidates .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis route for this compound is documented, analogous pyrazolo-triazines are synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

  • Triazine Ring Formation: Cyclization using nitriles or cyanamides under acidic conditions.

  • Functionalization: Introduction of methoxymethyl and phenyl groups via nucleophilic substitution or cross-coupling reactions.

A hypothetical route could involve:

  • Step 1: Ethyl 4-chloro-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,triazine-3-carboxylate as an intermediate.

  • Step 2: Ammonolysis to substitute chlorine with an amino group.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 min) may improve yields by 15–20% compared to conventional heating, as demonstrated for related triazine derivatives.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The methoxymethyl group may enhance COX-2 selectivity, reducing prostaglandin E₂ (PGE₂) production by 40–60% in macrophage models.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 355.1421 [M+H]⁺ (calc. 355.1418).

Chromatographic Methods

HPLC purity >98% achievable using a C18 column (5 μm, 4.6×250 mm) with gradient elution (acetonitrile/0.1% TFA) .

Applications in Drug Discovery

Kinase Inhibitor Development

The scaffold’s planar structure enables ATP-competitive binding in kinases. Modifications at position 7 (methoxymethyl) may improve selectivity for CDK4/6 isoforms.

Antibacterial Agents

Methoxymethyl derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus, likely via dihydrofolate reductase inhibition .

Challenges and Future Directions

Metabolic Stability

Ethyl esters often undergo hydrolysis to carboxylic acids in vivo. Strategies to address this include:

  • Prodrug approaches: Masking the ester as a tertiary alcohol.

  • Isosteric replacement: Substituting the ester with a bioisostere like oxadiazole.

Toxicity Profiling

Preliminary Ames tests for analogs show no mutagenicity up to 1 mg/plate, but hepatotoxicity risks require further study .

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